Stannane, (2,6-dimethylphenyl)trimethyl-
Description
Stannane, (2,6-dimethylphenyl)trimethyl- (CAS: 90822-85-8), is an organotin compound with the molecular formula $ \text{(2,6-Me}2\text{C}6\text{H}3)\text{SnMe}3 $. Its structure comprises a tin atom bonded to three methyl groups and a 2,6-dimethylphenyl substituent. The 2,6-dimethylphenyl group is a sterically hindered aromatic moiety, which significantly influences the compound’s reactivity, stability, and applications. Organotin compounds like this are critical in organic synthesis, catalysis, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
19962-41-5 |
|---|---|
Molecular Formula |
C11H18Sn |
Molecular Weight |
268.97 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9.3CH3.Sn/c1-7-4-3-5-8(2)6-7;;;;/h3-5H,1-2H3;3*1H3; |
InChI Key |
BDTDBGWGERDDGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C13H18Sn
Molecular Weight: 258.85 g/mol
IUPAC Name: Trimethyl(2,6-dimethylphenyl)stannane
The compound features a tin atom bonded to three methyl groups and a 2,6-dimethylphenyl group. This unique structure influences its reactivity and interactions in chemical processes.
Organometallic Chemistry
Stannane compounds are widely studied in organometallic chemistry due to their ability to act as intermediates in various synthetic pathways. They serve as reagents in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Table 1: Comparison of Stannane Reactivity
| Reaction Type | Description | Example Reaction |
|---|---|---|
| Cross-Coupling | Forms new C-C bonds using palladium catalysts | Stannane + Aryl Halide → Biaryl Compound |
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Stannane + Alkyl Halide → Organotin Compound |
Biological Applications
Research has indicated potential biological applications of stannanes, particularly in drug development and as biological probes. The interactions of stannanes with biological molecules can lead to the discovery of novel therapeutic agents.
Case Study: Antitumor Activity
A study explored the antitumor properties of organotin compounds, including stannanes. The results indicated that certain stannanes exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use as anticancer agents.
Material Science
Stannane compounds are utilized in material science for the synthesis of functional materials. Their ability to modify surfaces and enhance material properties makes them valuable in developing coatings and polymers.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Coatings | Used as additives to improve surface properties |
| Polymers | Enhances thermal stability and mechanical strength |
Industrial Applications
Stannane, (2,6-dimethylphenyl)trimethyl- finds applications in various industrial sectors:
- Electronics: Used in the production of organotin compounds for semiconductors and photovoltaic materials.
- Agriculture: Investigated for use as biocides and fungicides due to their antimicrobial properties.
- Cosmetics: Employed in formulations for its stabilizing properties.
Comparison with Similar Compounds
Structural Analogues: Trimethylstannanes with Bulky Substituents
Trimethylstannanes vary widely based on their substituents. Below is a comparative analysis of Stannane, (2,6-dimethylphenyl)trimethyl- with two analogues from the evidence:
Key Observations :
- Electronic Effects : Methyl groups on the aromatic ring donate electron density to the tin center, enhancing stability compared to electron-withdrawing substituents (e.g., chloro groups in N-(2,6-dichlorophenyl)acetamides) .
- Solubility: Aliphatic substituents (e.g., cyclohexyl, branched chains) improve solubility in nonpolar solvents compared to aromatic analogues.
Functional Analogues: 2,6-Dimethylphenyl-Containing Compounds
The 2,6-dimethylphenyl group is a common motif in diverse compound classes. Comparisons include:
Agrochemicals: Metalaxyl and Benalaxyl
- Structure : N-(2,6-dimethylphenyl) amides with methoxyacetyl or phenylacetyl side chains.
- Comparison :
- Both metalaxyl and the stannane derivative utilize steric shielding from the 2,6-dimethylphenyl group to resist enzymatic degradation.
- The tin center in the stannane, however, introduces distinct reactivity (e.g., transmetallation in cross-couplings) compared to the amide functionality in pesticides.
2,6-Dimethylphenyl Isocyanate (CAS: 28556-81-2)
- Structure: $ \text{C}9\text{H}9\text{NO} $ with an isocyanate (–NCO) group.
- Comparison :
- The isocyanate’s electrophilic nature contrasts with the nucleophilic tin center in the stannane.
- Both compounds benefit from the steric protection of the 2,6-dimethylphenyl group, which prevents unwanted side reactions (e.g., dimerization in isocyanates).
Spectroscopic and Electronic Comparisons
highlights NMR data for N-(2,6-dimethylphenyl)acetamides, showing distinct chemical shifts for aromatic protons (δ ~6.9–7.2 ppm) and carbons (δ ~125–140 ppm) due to electron-donating methyl groups . By analogy, the stannane’s 2,6-dimethylphenyl group likely deshields adjacent protons and carbons in $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR spectra, though tin’s electronegativity difference may further modulate shifts.
Infrared (IR) spectra of related compounds () show irregular C=O absorption trends, but electron-donating groups like methyl may lower carbonyl frequencies. For the stannane, Sn–C stretching vibrations (~450–550 cm⁻¹) would dominate, differing markedly from carbonyl-based IR profiles.
Preparation Methods
Gas-Phase Methylation of Phenol
Phenol reacts with methanol over iron-chromium oxide catalysts at 300–400°C to yield 2,6-dimethylphenol with >99% purity after rectification. Subsequent chlorination with PCl affords the aryl chloride precursor.
Enzymatic Decarboxylation
4-Hydroxy-3,5-dimethylbenzoic acid undergoes enzymatic decarboxylation (pH 6.5, 25°C) using decarboxylase-producing strains, yielding 2,6-dimethylphenol in 80.3% yield. This biocatalytic route offers sustainability advantages over traditional methods.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for (2,6-dimethylphenyl)trimethylstannane synthesis:
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2,6-dimethylphenyl)trimethylstannane, and how can reaction purity be maximized?
- Methodological Answer : A common approach involves transmetallation or Grignard reactions. For example, reacting trimethyltin chloride with a 2,6-dimethylphenylmagnesium bromide in anhydrous toluene under inert conditions (e.g., nitrogen) can yield the product. Key steps include slow addition of the Grignard reagent to avoid side reactions and maintaining temperatures below 0°C to control exothermicity . Purification via column chromatography (silica gel, hexane/ethyl acetate) or vacuum distillation is recommended. Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress .
Q. How can researchers characterize the structural and electronic properties of (2,6-dimethylphenyl)trimethylstannane?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The methyl groups on tin (Sn-CH₃) typically resonate at δ ~0.5–1.5 ppm in ¹H NMR, while aromatic protons from the 2,6-dimethylphenyl group appear as a singlet at δ ~6.7–7.2 ppm due to symmetry. For ¹¹⁹Sn NMR, a sharp peak near δ −100 to −200 ppm is expected. X-ray crystallography can confirm bond angles and steric effects from the bulky aryl group. Computational methods (e.g., DFT) can predict NMR chemical shifts and compare them with experimental data to validate structural models .
Q. What safety protocols are essential when handling organotin compounds like (2,6-dimethylphenyl)trimethylstannane?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential neurotoxicity. Avoid skin contact and inhalation. Waste should be collected in sealed containers labeled for hazardous organometallic disposal. Neutralization with aqueous KMnO₄ or H₂O₂ can degrade tin residues before disposal .
Advanced Research Questions
Q. How do steric effects from the 2,6-dimethylphenyl group influence the reactivity of (2,6-dimethylphenyl)trimethylstannane in cross-coupling reactions?
- Methodological Answer : The ortho-methyl groups create steric hindrance, reducing accessibility to the tin center. To study this, conduct kinetic experiments comparing coupling rates (e.g., Stille coupling) with less hindered analogs. Use DFT calculations to map molecular electrostatic potentials and identify steric bulk contributions. Experimental data (e.g., lower yields in Pd-catalyzed reactions) paired with computational models can quantify steric parameters (e.g., Tolman cone angles) .
Q. What strategies resolve contradictions in reported catalytic activity of organotin compounds in polymerization reactions?
- Methodological Answer : Discrepancies may arise from trace impurities (e.g., oxygen or water) or solvent effects. Systematically test variables:
- Solvent polarity : Compare toluene (non-polar) vs. THF (polar) to assess solvation effects.
- Additives : Introduce ligands (e.g., PPh₃) to stabilize catalytic intermediates.
- Characterization : Use gel permeation chromatography (GPC) to confirm polymer molecular weights and dispersity. Cross-reference with literature protocols to identify deviations in reaction conditions .
Q. How can computational modeling predict the stability and degradation pathways of (2,6-dimethylphenyl)trimethylstannane in environmental matrices?
- Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies (BDEs) for Sn-C and Sn-aryl bonds. Simulate hydrolysis pathways in aqueous environments (e.g., water/ethanol mixtures) using molecular dynamics. Validate with experimental LC-MS/MS data to detect degradation products like trimethyltin hydroxide or 2,6-dimethylphenol .
Methodological Notes
- Synthesis Optimization : If yields are inconsistent, verify reagent stoichiometry (e.g., Grignard excess) and moisture levels in solvents (use molecular sieves) .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals .
- Contradiction Analysis : When literature reports conflicting catalytic efficiencies, replicate studies under strictly controlled conditions (e.g., glovebox for oxygen-sensitive reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
